Methyl 3,4-dibromobenzoate
Description
Significance and Research Context of Halogenated Benzoate (B1203000) Esters in Synthetic Chemistry
Halogenated aromatic compounds, particularly aryl bromides, are of fundamental importance in organic synthesis. nih.gov They serve as key precursors for forming carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. nih.govrsc.org The development of efficient methods for synthesizing aryl bromides remains a significant goal in chemistry. rsc.org
Halogenated benzoate esters, a specific subclass, combine the utility of aryl halides with the reactivity of an ester group. The introduction of halogen atoms into the benzoyl group can significantly enhance the biological activity of a parent molecule. For instance, studies have shown that the addition of a halogenated benzoyl group to altholactone (B132534), a natural product, improved its anti-fungal properties. nih.gov Specifically, bromo- and dichlorobenzoate derivatives of altholactone displayed potent activity against various fungal strains. nih.gov Furthermore, halogenated benzoates have been investigated for their potential in environmental applications, such as stimulating the microbial dechlorination of polychlorinated biphenyls (PCBs). iucr.org The versatility of these compounds makes them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.net
Overview of Academic Research Trends Pertaining to Methyl 3,4-Dibromobenzoate
Academic research involving this compound and related structures primarily focuses on their utility as synthetic intermediates. The bromine atoms on the aromatic ring are ideal functional groups for participating in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern organic synthesis for creating complex molecular architectures. rsc.orgacs.org
Recent trends highlight the development of more efficient and selective synthetic methodologies. For example, research has focused on transition-metal-free methods for the decarboxylative bromination of aromatic acids, presenting a significant advancement over classical Hunsdiecker-type reactions which often struggled with electron-rich aromatic compounds. rsc.org
Furthermore, derivatives of dibromobenzoates are used to create novel compounds with specific biological or material properties. For example, Methyl 3-amino-4,5-dibromobenzoate, a related compound, is synthesized via bromination followed by a reduction reaction and serves as a building block for more complex molecules. sigmaaldrich.comgoogle.com The positional isomer, Methyl 3,5-dibromobenzoate, has also been studied, with research noting its use in synthesizing other complex structures. researchgate.net These trends underscore the ongoing interest in using polysubstituted aromatic compounds like this compound as foundational elements for constructing functional molecules.
Historical Development of Aromatic Bromination and Esterification Methodologies Relevant to this compound
The synthesis of this compound relies on two fundamental transformations in organic chemistry: aromatic bromination and esterification.
Aromatic Bromination: The introduction of bromine onto an aromatic ring is a classic example of electrophilic aromatic substitution. The history of this reaction dates back to the 19th century, with early mechanisms being proposed even before the discovery of the electron. ic.ac.uk Historically, the direct bromination of aromatic carboxylic acids, known as the aromatic Hunsdiecker reaction, was challenging and often resulted in low yields or lack of selectivity, especially for electron-deficient aromatics. rsc.org
Over the decades, significant progress has been made. The development of various brominating agents and catalysts has allowed for greater control over the regioselectivity of the reaction. nih.govresearchgate.net For moderately deactivated aromatic compounds, methods using bromine in concentrated nitric acid have been developed to introduce multiple bromine atoms under relatively mild conditions. scirp.org More recently, a major breakthrough has been the development of transition-metal-free decarboxylative bromination methods, which are effective for a wide range of aromatic and heteroaromatic acids, including electron-rich substrates that were previously problematic. rsc.org These modern methods represent a simpler, lower-cost, and more general approach to synthesizing aryl bromides. rsc.org
Esterification: The formation of the methyl ester group from the corresponding carboxylic acid is most commonly achieved through Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol) to form an ester and water is a reversible process. ucla.eduoperachem.com To achieve high yields, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing water as it is formed. tcu.edu Strong acids like sulfuric acid are commonly used as catalysts. ucla.eduoperachem.com While the fundamental principle of Fischer esterification has remained the same, modern adaptations include the use of microwave conditions to accelerate the reaction and improve yields for substituted benzoic acids. academicpublishers.org
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,4-dibromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBRMXRXKPVNRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 3,4 Dibromobenzoate
Regioselective Bromination Strategies for Benzoate (B1203000) Precursors
Direct bromination of methyl benzoate is an inefficient pathway to obtaining the 3,4-dibromo isomer. The ester group is a deactivating, meta-directing group in electrophilic aromatic substitution, meaning that direct bromination would primarily yield methyl 3-bromobenzoate and subsequently methyl 3,5-dibromobenzoate. Therefore, achieving the 3,4-substitution pattern necessitates a more nuanced, multi-step approach that carefully controls the regioselectivity of the bromination steps. This often involves starting with a precursor that possesses a directing group capable of orienting the incoming bromine atoms to the desired positions.
Direct Electrophilic Aromatic Bromination Techniques
While not directly applicable to methyl benzoate for the synthesis of the 3,4-isomer, understanding direct electrophilic aromatic bromination is fundamental. This reaction typically involves the use of elemental bromine (Br₂) in the presence of a Lewis acid catalyst.
A common strategy to achieve the 3,4-dibromo substitution pattern involves a multi-step synthesis starting from a precursor with a strong ortho-, para-directing group. For instance, starting with p-toluidine, the amino group, a powerful activating and ortho-, para-directing group, can be acetylated to form p-acetotoluide. This protection moderates the activating effect and prevents side reactions. The subsequent bromination of p-acetotoluide introduces a bromine atom at the position ortho to the amino group (position 3). Following this, a second bromination can be achieved, and through a series of reactions including deprotection and conversion of the methyl group to a carboxylic acid, 3,4-dibromobenzoic acid can be obtained.
Another approach involves the Sandmeyer reaction on a suitable aminobenzoic acid precursor. For example, 4-amino-3-bromobenzoic acid could be diazotized and then treated with a copper(I) bromide to introduce the second bromine atom at the 4-position.
Role of Lewis Acid Catalysis and Halogenating Agents in Bromination
In the electrophilic aromatic bromination of deactivated or moderately activated rings, a Lewis acid catalyst is essential. The catalyst, typically iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), polarizes the bromine molecule, increasing its electrophilicity and enabling it to attack the aromatic ring.
The choice of brominating agent can also influence the reaction's outcome. While elemental bromine is common, N-bromosuccinimide (NBS) is a milder and more selective brominating agent, often used when precise control over the reaction is required. In a patented method for the preparation of methyl 3-amino-4,5-dibromobenzoate, N-bromosuccinimide is used to brominate methyl 4-bromo-3-nitrobenzoate in the presence of concentrated sulfuric acid. google.com
The following table summarizes common Lewis acids and halogenating agents used in aromatic bromination:
| Halogenating Agent | Lewis Acid Catalyst | Substrate Type |
| Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Benzene (B151609) and its derivatives |
| Bromine (Br₂) | Aluminum bromide (AlBr₃) | Deactivated aromatic rings |
| N-Bromosuccinimide (NBS) | (Often used with an acid catalyst like H₂SO₄) | Activated or moderately deactivated rings |
Optimization of Reaction Conditions for Enhanced Regioselectivity
Achieving high regioselectivity in the synthesis of 3,4-dibromobenzoic acid precursors is paramount. Reaction conditions such as temperature, solvent, and reaction time must be carefully controlled.
For instance, in the bromination of p-acetotoluide, the reaction is typically carried out in glacial acetic acid, and the temperature is maintained between 50-55°C during the addition of bromine. orgsyn.org This controlled temperature helps to prevent over-bromination and the formation of unwanted isomers.
A synthesis of 3-bromo-4-aminotoluene, a potential precursor, involves the bromination of p-acetotoluide followed by hydrolysis. The initial bromination is conducted in glacial acetic acid, and after the reaction, the mixture is refluxed with hydrochloric acid to remove the acetyl protecting group. orgsyn.org
The subsequent steps to convert the precursor to 3,4-dibromobenzoic acid would involve diazotization of the amino group, followed by a Sandmeyer reaction to introduce the second bromine, and finally, oxidation of the methyl group to a carboxylic acid. Each of these steps requires careful optimization of conditions to maximize the yield of the desired 3,4-dibromo isomer.
Esterification Routes for 3,4-Dibromobenzoic Acid
Once 3,4-dibromobenzoic acid has been synthesized, the final step is its conversion to the methyl ester, methyl 3,4-dibromobenzoate. Several esterification methods are available, with the choice depending on factors such as the scale of the reaction and the steric hindrance of the carboxylic acid.
Fischer-Type Esterification and Variants
The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols. masterorganicchemistry.comathabascau.ca The reaction is acid-catalyzed, typically using a strong acid like sulfuric acid or hydrochloric acid, and is reversible.
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.
To drive the equilibrium towards the formation of the ester, Le Châtelier's principle is applied. This can be achieved by using a large excess of the alcohol (methanol in this case) or by removing the water as it is formed. masterorganicchemistry.comathabascau.ca For the esterification of 3,4-diaminobenzoic acid, a related compound, thionyl chloride is added to a solution of the acid in methanol (B129727), and the mixture is refluxed. chemicalbook.com A similar procedure can be adapted for 3,4-dibromobenzoic acid.
A typical laboratory procedure for the Fischer esterification of a substituted benzoic acid involves refluxing the acid in an excess of methanol with a catalytic amount of concentrated sulfuric acid for several hours. truman.edu The product is then isolated by pouring the reaction mixture into water and collecting the precipitated ester.
The following table outlines the key aspects of Fischer-Speier esterification:
| Component | Role |
| 3,4-Dibromobenzoic acid | Carboxylic acid substrate |
| Methanol | Alcohol reactant and solvent |
| Concentrated Sulfuric Acid | Acid catalyst |
| Heat (Reflux) | Increases reaction rate |
| Excess Methanol / Water Removal | Drives equilibrium to favor product formation |
Alternative Esterification Protocols for Sterically Hindered Systems
While Fischer esterification is effective for many substrates, sterically hindered carboxylic acids can react slowly. In such cases, alternative esterification methods that proceed under milder conditions or via different mechanisms may be more suitable.
Steglich Esterification: This method is particularly useful for the esterification of sterically demanding substrates. It employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. The reaction is typically carried out at room temperature in an inert solvent like dichloromethane.
Mitsunobu Reaction: This reaction provides a powerful method for the esterification of primary and secondary alcohols with carboxylic acids under mild, neutral conditions. It utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the synthesis of this compound from methanol.
These alternative methods offer valuable tools for chemists when faced with challenging esterification reactions, ensuring that even sterically hindered or sensitive substrates can be efficiently converted to their corresponding esters.
Organometallic Approaches in the Synthesis of Dibromobenzoates
Organometallic chemistry provides powerful tools for the precise functionalization of aromatic rings. These methods allow for the creation of carbon-carbon and carbon-heteroatom bonds with a high degree of control, which is essential when dealing with polyhalogenated substrates where regioselectivity is a primary concern.
Selective Metal-Halogen Exchange Reactions for Functionalization
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that transforms an organic halide into a highly reactive organometallic species. This approach is particularly useful for the synthesis of functionalized dibromobenzoates from dibromoarene precursors. The reaction's success hinges on the ability to selectively exchange one bromine atom over another, which can be influenced by steric and electronic factors, as well as the choice of the organometallic reagent.
Regioselective halogen-metal exchange reactions have been successfully carried out on substituted 1,2-dibromoarenes. The choice of reagent is critical for achieving high selectivity. For instance, organolithium reagents like n-butyllithium (n-BuLi) are commonly used, but often require cryogenic temperatures to minimize side reactions. More advanced reagents, such as isopropylmagnesium chloride (i-PrMgCl), can facilitate these exchanges under milder conditions.
A significant advancement in this area is the use of lithium chloride (LiCl) as an additive with Grignard reagents, creating so-called "Turbo-Grignards". Reagents like i-PrMgCl·LiCl exhibit enhanced reactivity and functional group tolerance, allowing for efficient bromine-magnesium exchange on sensitive substrates at more practical temperatures. This increased reactivity is attributed to the breakup of polymeric Grignard aggregates in solution.
Once the selective metal-halogen exchange occurs, the resulting aryl-magnesium or aryl-lithium intermediate can be trapped with an electrophile. For the synthesis of the target benzoic acid precursor, carbon dioxide (CO2) is used as a C1 source. Subsequent esterification with methanol yields the final product, this compound.
| Reagent | Typical Conditions | Key Advantages |
|---|---|---|
| n-Butyllithium (n-BuLi) | Cryogenic temperatures (-78 °C to -100 °C), THF | High reactivity |
| Isopropylmagnesium chloride (i-PrMgCl) | -25 °C to 0 °C, THF | Milder conditions, good selectivity |
| i-PrMgCl·LiCl ("Turbo-Grignard") | 0 °C to room temperature, THF | Enhanced reactivity, high functional group tolerance, mild conditions |
Transition Metal-Catalyzed Carbonylation for Aryl Bromide Precursors
Transition metal-catalyzed carbonylation is a powerful method for introducing a carbonyl group directly onto an aryl ring. This process is a cornerstone of modern synthesis due to its efficiency and broad applicability. Palladium-catalyzed reactions are the most common, where an aryl bromide is coupled with carbon monoxide (CO) and an alcohol to directly form an ester.
The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by CO insertion to form an acyl-palladium complex. This intermediate then undergoes nucleophilic attack by an alcohol (in this case, methanol) to yield the methyl ester and regenerate the Pd(0) catalyst.
A significant challenge in these reactions has been the handling of toxic and flammable carbon monoxide gas. Recent advancements focus on the use of "CO surrogates"—molecules that release CO in situ. This approach avoids the need for specialized equipment for handling CO gas. Aldehydes, formates, and metal carbonyls have been explored as effective CO surrogates. The development of specialized reactor systems, such as two-chamber reactors, further enhances safety and compatibility by separating the CO generation from the carbonylation reaction.
| Catalyst System | CO Source | Typical Conditions | Significance |
|---|---|---|---|
| Pd(OAc)₂, Phosphine (B1218219) Ligand | CO Gas (1 atm) | Methanol, Base, 70-120 °C | Standard method, high efficiency |
| Pd(0) Catalyst | CO Surrogates (e.g., paraformaldehyde) | Methanol, Base, Elevated Temperature | Avoids handling of CO gas, improves safety |
| Pd/Graphene | CO Gas | Aqueous ethanol (B145695), K₂CO₃, Microwave | Heterogeneous catalyst, high stability, reusable |
Grignard Reagent Applications in Dibromobenzoate Synthesis
The Grignard reaction is a classic and robust method for forming carbon-carbon bonds. Its application in the synthesis of dibromobenzoates involves the initial formation of a Grignard reagent from a dibromoarene, followed by carboxylation. This method adds a carbon atom to the aromatic ring, making it an effective strategy starting from a simple dibromobenzene precursor.
The synthesis begins with the reaction of an aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form an arylmagnesium halide. For a dibromobenzene, the reaction can be controlled to favor the formation of the mono-Grignard reagent. This reagent is then reacted with solid carbon dioxide (dry ice), which acts as an electrophile. The resulting magnesium carboxylate salt is subsequently hydrolyzed with a strong aqueous acid to produce the carboxylic acid. The final step is a standard esterification with methanol, often under acidic conditions, to yield this compound.
A key challenge is the highly reactive nature of the Grignard reagent, which is a strong base and nucleophile. All reagents and glassware must be scrupulously dry, as any trace of water will protonate and destroy the reagent. Mechanochemical methods, using ball milling, have emerged as a solvent-free alternative for generating Grignard reagents and reacting them with gaseous CO2.
Emerging Green Chemistry Considerations in Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This paradigm shift is influencing the development of new synthetic routes for compounds like this compound, with a focus on sustainability, efficiency, and environmental impact.
Sustainable Synthetic Pathways and Atom Economy Principles
Sustainability in chemical synthesis is often evaluated using metrics like atom economy and the Environmental Factor (E-Factor). Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate minimal waste.
Transition metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are often cited for their high atom economy because the byproducts are simple, often water-soluble salts, which simplifies purification and reduces waste. Catalytic processes, in general, enhance atom economy by avoiding the use of stoichiometric reagents that are consumed during the reaction. In the context of this compound synthesis, a catalytic carbonylation approach would possess a higher atom economy compared to a multi-step sequence involving a stoichiometric Grignard reagent and subsequent workup.
Solvent-Free and Environmentally Benign Reaction Systems
A major focus of green chemistry is the reduction or replacement of volatile organic compounds (VOCs) used as solvents. This has led to the development of solvent-free reaction systems and the use of environmentally benign solvents.
Solvent-free reactions can be conducted by grinding solid reactants together (mechanochemistry), often with a catalyst, which can lead to shorter reaction times and reduced energy consumption. For example, high-speed ball milling has been successfully used for esterification reactions at room temperature and for conducting Grignard-type reactions with significantly reduced solvent amounts. Infrared irradiation has also been employed to facilitate the synthesis of amides from carboxylic acids under solventless conditions.
Environmentally benign solvents are alternatives to traditional hazardous solvents. Water is an ideal green solvent, and methodologies are being developed to perform organometallic reactions in aqueous media, sometimes with the aid of surfactants. Other green solvents include glycerol, which is renewable, non-toxic, and can also serve as a hydrogen donor in some catalytic reductions. The use of such solvents in the synthesis of aryl compounds represents a significant step towards more sustainable chemical manufacturing.
| Green Chemistry Approach | Description | Example Application |
|---|---|---|
| Mechanochemistry | Solvent-free reactions conducted by mechanical grinding (ball milling). | Esterification; Grignard reagent formation and carboxylation. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions, often reducing reaction times and solvent use. | Palladium-catalyzed cross-coupling reactions. |
| Benign Solvents | Replacement of hazardous organic solvents with safer alternatives like water or glycerol. | Catalytic reduction of aryl halides in a glycerol/n-butanol mixture. |
| Catalyst Recycling | Use of heterogeneous or immobilized catalysts that can be easily separated and reused. | Palladium on graphene (Pd/G) for Heck and Suzuki couplings. |
Potential for Chemoenzymatic or Biocatalytic Routes
The integration of enzymatic steps into a chemical synthesis, known as a chemoenzymatic route, or the use of whole-cell or isolated enzymes for a transformation, termed biocatalysis, offers significant advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact. acs.orgmanchester.ac.uk For a molecule like this compound, several biocatalytic approaches can be envisioned, primarily focusing on the regioselective halogenation of the aromatic ring or the enzymatic esterification of a pre-brominated benzoic acid.
Enzymatic Halogenation:
A key challenge in the chemical synthesis of di-substituted benzene derivatives is achieving high regioselectivity. Biocatalysis, through the use of halogenase enzymes, presents a promising alternative to traditional electrophilic aromatic substitution which can often lead to mixtures of isomers. port.ac.uknih.gov Halogenases are a class of enzymes that catalyze the incorporation of halogen atoms into organic molecules with remarkable precision. nih.gov
Flavin-dependent halogenases (FDHs) are particularly noteworthy for their ability to selectively halogenate electron-rich aromatic compounds. nih.gov A hypothetical biocatalytic route to this compound could involve the use of an engineered FDH to sequentially introduce two bromine atoms onto a suitable precursor, such as methyl benzoate. The success of such an approach would depend on the substrate scope of the halogenase and the ability to control the position of bromination. Protein engineering and directed evolution techniques could be employed to tailor the enzyme's active site to accommodate the specific substrate and achieve the desired 3,4-dibromination pattern. nih.gov
Another class of enzymes, the vanadium-dependent haloperoxidases (VHPOs), could also be explored. mdpi.com These enzymes utilize hydrogen peroxide to oxidize bromide ions, generating a reactive bromine species that can halogenate a variety of organic substrates. mdpi.com While generally less regioselective than FDHs, their activity can be modulated by reaction conditions and the nature of the substrate.
Enzymatic Esterification:
Alternatively, a chemoenzymatic approach could start with 3,4-dibromobenzoic acid. The esterification of this acid with methanol to form this compound could be catalyzed by a lipase. Lipases are a class of hydrolases that can catalyze ester synthesis in non-aqueous environments. This biocatalytic esterification would offer a green alternative to traditional acid-catalyzed Fischer esterification, which often requires harsh conditions and can lead to side reactions.
The table below summarizes potential enzyme classes and their hypothetical application in the synthesis of this compound.
| Enzyme Class | Potential Application | Key Considerations |
| Flavin-dependent Halogenases (FDHs) | Regioselective dibromination of methyl benzoate | Substrate specificity, control of regioselectivity, enzyme engineering may be required. |
| Vanadium-dependent Haloperoxidases (VHPOs) | Bromination of methyl benzoate | Lower regioselectivity compared to FDHs, optimization of reaction conditions is crucial. |
| Lipases | Esterification of 3,4-dibromobenzoic acid with methanol | Reaction in non-aqueous media, enzyme stability, and recyclability. |
Scale-Up and Process Optimization in Academic Synthesis
Transitioning a synthetic procedure from a small, exploratory scale to a larger, preparative scale within an academic laboratory presents a unique set of challenges. The goal is to produce a sufficient quantity of the target compound, in this case, this compound, in a safe, efficient, and reproducible manner. Process optimization is a critical component of this scale-up effort, aiming to identify the ideal reaction conditions that maximize yield and purity while minimizing reaction time and waste.
A systematic approach to process optimization often involves the use of Design of Experiments (DoE), a statistical methodology that allows for the simultaneous variation of multiple reaction parameters to identify their individual and interactive effects on the outcome of the reaction. acs.orgacs.org This is a more efficient approach than the traditional one-variable-at-a-time (OVAT) method. rsc.org
For a hypothetical academic scale-up of the synthesis of this compound via a standard esterification of 3,4-dibromobenzoic acid, a DoE approach could be employed to optimize key parameters.
Key Parameters for Optimization:
Temperature: Affects reaction rate and potential side reactions.
Reaction Time: Crucial for ensuring complete conversion without product degradation.
Catalyst Loading: The amount of acid catalyst will influence the reaction rate.
Molar Ratio of Reactants: The ratio of methanol to 3,4-dibromobenzoic acid can impact the equilibrium position of the esterification.
The following table illustrates a hypothetical 2-level full factorial DoE for the optimization of this esterification reaction. In this design, each parameter is investigated at a high (+) and a low (-) level.
| Experiment | Temperature (°C) | Time (h) | Catalyst (mol%) | Reactant Ratio (MeOH:Acid) |
| 1 | 60 (-) | 2 (-) | 1 (-) | 10:1 (-) |
| 2 | 80 (+) | 2 (-) | 1 (-) | 10:1 (-) |
| 3 | 60 (-) | 6 (+) | 1 (-) | 10:1 (-) |
| 4 | 80 (+) | 6 (+) | 1 (-) | 10:1 (-) |
| 5 | 60 (-) | 2 (-) | 5 (+) | 10:1 (-) |
| 6 | 80 (+) | 2 (-) | 5 (+) | 10:1 (-) |
| 7 | 60 (-) | 6 (+) | 5 (+) | 10:1 (-) |
| 8 | 80 (+) | 6 (+) | 5 (+) | 10:1 (-) |
| 9 | 60 (-) | 2 (-) | 1 (-) | 20:1 (+) |
| 10 | 80 (+) | 2 (-) | 1 (-) | 20:1 (+) |
| 11 | 60 (-) | 6 (+) | 1 (-) | 20:1 (+) |
| 12 | 80 (+) | 6 (+) | 1 (-) | 20:1 (+) |
| 13 | 60 (-) | 2 (-) | 5 (+) | 20:1 (+) |
| 14 | 80 (+) | 2 (-) | 5 (+) | 20:1 (+) |
| 15 | 60 (-) | 6 (+) | 5 (+) | 20:1 (+) |
| 16 | 80 (+) | 6 (+) | 5 (+) | 20:1 (+) |
By analyzing the yield and purity of this compound from each of these experiments, a statistical model can be generated to identify the optimal conditions and any significant interactions between the variables.
Beyond the optimization of reaction parameters, other critical considerations for academic scale-up include:
Heat Transfer: As the reaction volume increases, the surface-area-to-volume ratio decreases, which can lead to difficulties in controlling the reaction temperature. catsci.com
Mixing: Efficient stirring is crucial to ensure homogeneity and consistent reaction rates.
Work-up and Purification: Procedures that are straightforward on a small scale, such as extraction and column chromatography, can become cumbersome and time-consuming at a larger scale. Modifications to the work-up or alternative purification methods like recrystallization may be necessary.
Safety: A thorough risk assessment is essential before performing any reaction on a larger scale.
By carefully considering these factors and employing systematic optimization strategies like DoE, the synthesis of this compound can be successfully and safely scaled up in an academic research setting.
Chemical Reactivity and Transformational Pathways
Nucleophilic Substitution Reactions of Aromatic Bromine Atoms
The bromine atoms on the benzene (B151609) ring of Methyl 3,4-dibromobenzoate are susceptible to substitution by nucleophiles, a process known as nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the methyl ester group, while not as strongly activating as a nitro group, does facilitate these reactions to some extent by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com
Introduction of Nitrogen-Containing Functional Groups
The displacement of the aromatic bromine atoms by nitrogen-based nucleophiles provides a direct route to various nitrogen-containing derivatives. A common transformation in this category is the synthesis of aminobenzoates. For instance, while direct synthesis from this compound is not explicitly detailed in the provided search results, a closely related transformation involves the synthesis of Methyl 3,4-diaminobenzoate (B8644857). In a typical procedure, 3,4-diaminobenzoic acid is esterified using methanol (B129727) and a catalytic amount of acid, such as thionyl chloride or sulfuric acid, to yield the desired product. chemicalbook.com This reaction highlights the feasibility of introducing amino functionalities to the benzoate (B1203000) core structure.
| Product | Reagents | Conditions | Yield |
| Methyl 3,4-diaminobenzoate | 3,4-Diaminobenzoic acid, Methanol, Thionyl chloride | Room temperature, 4 hours | 95.0% |
| Methyl 3,4-diaminobenzoate | 3,4-Diaminobenzoic acid, Methanol, Sulfuric acid | 90°C, 12 hours | 98.1% |
This table presents data for the synthesis of Methyl 3,4-diaminobenzoate from 3,4-diaminobenzoic acid as an illustrative example of forming related structures.
Formation of Sulfur-Containing Derivatives
Analogous to nitrogen nucleophiles, sulfur-containing reagents can also displace the bromine atoms of this compound to form sulfur-containing derivatives. While specific examples for this compound are not provided in the search results, the general reactivity of aryl halides suggests that reactions with thiols (in the presence of a base) or thiolates would lead to the corresponding thioether products. The formation of such carbon-sulfur bonds is a fundamental transformation in organic synthesis.
Mechanistic Investigations of Substitution Processes
The mechanism of nucleophilic aromatic substitution typically proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com In the first step, the nucleophile attacks the carbon atom bearing a bromine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The aromaticity of the ring is temporarily disrupted in this intermediate. In the second, usually rapid, step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com
The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of electron-withdrawing groups on the aromatic ring. For di-substituted substrates like this compound, the regioselectivity of the substitution (i.e., which bromine atom reacts first) would be influenced by the electronic and steric environment of each halogen.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its two reactive C-Br bonds, is an excellent candidate for such transformations, allowing for the stepwise or simultaneous introduction of various organic fragments.
Suzuki-Miyaura Coupling Applications and Efficiency
The Suzuki-Miyaura coupling reaction, which involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a powerful method for forming C-C bonds. While specific studies detailing the Suzuki-Miyaura coupling of this compound were not found, the general applicability of this reaction to aryl bromides is well-established. nih.gov
For a substrate like this compound, a selective mono- or di-coupling can be envisioned. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it would be possible to replace one or both bromine atoms with various aryl or vinyl groups. A typical Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov
A general procedure for a Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid is presented below:
| Catalyst | Base | Solvent | Temperature |
| Pd(PPh3)4 | K2CO3 | Toluene/Water | 80-100°C |
| Pd(OAc)2/Ligand | K3PO4 | Dioxane/Water | 80-100°C |
This table provides typical reaction conditions for the Suzuki-Miyaura coupling of aryl bromides.
Stille Coupling and Related Tin-Mediated Methodologies
The Stille coupling reaction provides another versatile method for C-C bond formation, utilizing an organotin reagent as the coupling partner for an organohalide under palladium catalysis. wikipedia.org Similar to the Suzuki-Miyaura coupling, the Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. uwindsor.ca
The reaction of this compound with various organostannanes (e.g., vinyltributyltin, aryltributyltin) would allow for the introduction of a wide range of substituents. The reactivity of the two bromine atoms could potentially be differentiated to achieve selective mono-alkenylation or mono-arylation, followed by a second coupling reaction at the remaining C-Br bond. Key to the success of the Stille reaction is the choice of the palladium catalyst, ligands, and additives, which can significantly influence the reaction rate and yield. uwindsor.camsu.edu
| Catalyst | Ligand (if applicable) | Solvent | Temperature |
| Pd(PPh3)4 | - | Toluene or THF | 80-110°C |
| Pd2(dba)3 | P(o-tol)3 or AsPh3 | DMF or NMP | Room Temp to 100°C |
This table outlines common conditions for Stille coupling reactions involving aryl bromides.
C-C and C-Heteroatom Bond Formation Strategies
The presence of two bromine atoms on the aromatic ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental strategies for constructing more complex molecular architectures by forming new carbon-carbon (C-C) and carbon-heteroatom bonds. The differential reactivity of the two C-Br bonds, influenced by the electronic effect of the methoxycarbonyl group, can potentially allow for selective mono- or di-substitution under carefully controlled conditions.
Key cross-coupling reactions applicable to this compound include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov For this compound, this allows for the introduction of a wide range of aryl, vinyl, or alkyl groups at the 3- and/or 4-positions. The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov
Heck Reaction: The Heck reaction (also known as the Mizoroki-Heck reaction) facilitates the formation of a C-C bond by coupling the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a base and is used to form substituted alkenes. wikipedia.orgchemistry.coach The reaction of this compound with an alkene would lead to the formation of a styrenyl-type derivative, with the new C-C bond forming on the less substituted carbon of the alkene to typically yield a trans-alkene. chemistry.coach
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine. wikipedia.org The process requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acsgcipr.org Applying this reaction to this compound enables the synthesis of various aniline (B41778) derivatives, which are important intermediates in pharmaceuticals and materials science. The choice of ligand is crucial for achieving high efficiency and can be tailored to the specific amine and aryl halide coupling partners. acsgcipr.org
| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst/Base System | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C-C | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Biaryl or Styrenyl derivative |
| Heck Reaction | C-C | Alkene | Pd(OAc)₂ / Triethylamine | Substituted alkene |
| Buchwald-Hartwig Amination | C-N | Amine (Primary or Secondary) | Pd₂(dba)₃, Phosphine Ligand / NaOtBu | Aryl amine derivative |
Ester Group Transformations
The methyl ester group of this compound is also a site of significant reactivity, allowing for its conversion into other important functional groups.
Hydrolysis to the Corresponding Carboxylic Acid
The methyl ester can be readily converted to the corresponding carboxylic acid, 3,4-dibromobenzoic acid, through hydrolysis. nih.gov This transformation is typically achieved by heating the ester in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a mixture of water and a co-solvent like methanol or ethanol (B145695). chemspider.com The reaction proceeds via a saponification mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide (B1231860) ion, which is subsequently protonated by the solvent. The reaction is completed by an acidic workup to protonate the resulting carboxylate salt, yielding the final carboxylic acid product. chemspider.com
Transesterification Reactions
Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For this compound, this means replacing the methyl group with a different alkyl or aryl group. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Base-Catalyzed Transesterification: This method involves reacting the methyl ester with an alcohol in the presence of a catalytic amount of a strong base, typically the alkoxide corresponding to the alcohol used. masterorganicchemistry.com For example, reacting this compound with ethanol and a catalytic amount of sodium ethoxide would yield Ethyl 3,4-dibromobenzoate. To drive the equilibrium towards the desired product, the alcohol is often used as the solvent. masterorganicchemistry.com
Acid-Catalyzed Transesterification: In this process, a protic acid or a Lewis acid catalyst is used. The reaction mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the new alcohol. masterorganicchemistry.com As with the base-catalyzed method, using the desired alcohol as the solvent helps to shift the equilibrium in favor of the product. masterorganicchemistry.com
Role as a Precursor for Reactive Intermediates
The 1,2-dihalo substitution pattern on the benzene ring of this compound and its derivatives makes them potential precursors for the generation of highly reactive, transient intermediates.
Generation of Aryne Species from Related Dibromobenzenes
Arynes are highly reactive intermediates derived from an aromatic ring by the removal of two adjacent substituents, resulting in a formal triple bond within the ring. wikipedia.org The generation of benzyne (B1209423) from 1,2-dihalobenzenes is a classic example. This is typically achieved by treatment with a very strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA). tcichemicals.com The base abstracts a proton ortho to one of the halogens, followed by the elimination of a halide ion to form the aryne.
While this compound itself has this 1,2-dihalo arrangement, the ester group is not stable to the harsh, strongly basic conditions required for aryne formation. However, the corresponding carboxylic acid, 3,4-dibromobenzoic acid, after deprotonation, could potentially be converted to an aryne intermediate. The aryne derived from this system would be a 3,4-didehydrobenzoate derivative. These arynes are powerful intermediates that can be trapped in situ by various reagents, such as dienes in Diels-Alder reactions or nucleophiles, to form a variety of complex substituted aromatic products. wikipedia.org
Exploration of Other Transient Intermediates
Beyond arynes, the chemical transformations of this compound involve other crucial transient intermediates, particularly in the context of transition-metal-catalyzed reactions. In palladium-catalyzed cross-coupling reactions, the key reactive intermediate is an arylpalladium(II) species. chemistry.coach This transient complex is formed through the oxidative addition of a low-valent palladium(0) catalyst into one of the carbon-bromine bonds of the substrate. acsgcipr.org
This organopalladium intermediate is the central player in the catalytic cycle. It subsequently undergoes transmetalation (in Suzuki coupling), migratory insertion (in Heck coupling), or coordination and deprotonation with an amine (in Buchwald-Hartwig amination) before the final reductive elimination step that forms the product and regenerates the active Pd(0) catalyst. nih.govwikipedia.orgwikipedia.org The stability and reactivity of this arylpalladium intermediate are influenced by the ligands coordinated to the palladium center, the solvent, and the electronic nature of the aryl group itself.
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Synonyms |
|---|---|---|
| This compound | C₈H₆Br₂O₂ | - |
| 3,4-Dibromobenzoic acid | C₇H₄Br₂O₂ | - |
| Sodium Hydroxide | NaOH | Caustic Soda, Lye |
| Potassium Hydroxide | KOH | Caustic Potash |
| Methanol | CH₄O | Methyl alcohol |
| Ethanol | C₂H₆O | Ethyl alcohol |
| Sodium Ethoxide | C₂H₅NaO | - |
| Ethyl 3,4-dibromobenzoate | C₉H₈Br₂O₂ | - |
| Sodium Amide | NaNH₂ | Sodamide |
| Lithium Diisopropylamide | C₆H₁₄LiN | LDA |
| Aniline | C₆H₇N | Aminobenzene |
| Palladium(II) Acetate | C₄H₆O₄Pd | Pd(OAc)₂ |
| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | Pd₂(dba)₃ |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | Pd(PPh₃)₄ |
| Potassium Carbonate | K₂CO₃ | Potash |
| Triethylamine | C₆H₁₅N | TEA, Et₃N |
| Sodium tert-butoxide | C₄H₉NaO | NaOtBu |
Computational and Theoretical Investigations of Methyl 3,4 Dibromobenzoate
Density Functional Theory (DFT) Studies
Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov By approximating the complex many-electron problem, DFT allows for the accurate and efficient calculation of various molecular properties, making it well-suited for analyzing halogenated aromatic compounds like Methyl 3,4-dibromobenzoate.
The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comnih.gov The energy and spatial distribution of these orbitals are crucial for predicting chemical reactivity. taylorandfrancis.com
HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which an electron is most likely to be donated. youtube.com It is associated with the molecule's capacity to act as a nucleophile or electron donor. For this compound, the HOMO is expected to be primarily localized on the π-system of the benzene (B151609) ring, with significant contributions from the p-orbitals of the bromine atoms due to their lone pairs.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital that is most likely to accept an electron. youtube.com It relates to the molecule's ability to act as an electrophile. The LUMO is typically an antibonding π* orbital distributed across the aromatic ring and the carbonyl group of the ester.
DFT calculations can precisely map the electron density of these orbitals and quantify their energies, providing a basis for understanding the molecule's electronic properties and predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net
| Parameter | Description | Predicted Characteristics for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Primarily localized on the π-system of the aromatic ring and bromine atoms. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Primarily localized on the π*-system of the aromatic ring and carbonyl group. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. nih.govscielo.org.zaresearchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is highly effective for calculating the ¹H and ¹³C NMR chemical shifts. nih.govscielo.org.za For this compound, calculations would predict distinct signals for the three aromatic protons and the methyl protons, with their chemical shifts influenced by the anisotropic and electronic effects of the bromine and ester substituents.
IR Spectroscopy: DFT can compute the vibrational frequencies of a molecule, which correspond to the absorption bands in an Infrared (IR) spectrum. nih.gov This allows for the assignment of specific bands to molecular motions such as C-Br stretches, C=O stretching of the ester, C-O stretches, aromatic C-C stretches, and C-H bending modes. scielo.org.za
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.govscielo.org.za For aromatic compounds like this compound, these transitions are typically π → π* transitions within the benzene ring.
| Spectroscopy | Parameter | Predicted Value/Region | Assignment |
|---|---|---|---|
| IR | ν(C=O) | ~1720-1740 cm⁻¹ | Ester carbonyl stretch |
| ν(C-Br) | ~550-750 cm⁻¹ | Carbon-bromine stretch | |
| ν(C-O) | ~1250-1300 cm⁻¹ | Ester C-O stretch | |
| ¹H NMR | δ(Ar-H) | ~7.5-8.2 ppm | Aromatic protons |
| δ(O-CH₃) | ~3.9 ppm | Methyl ester protons | |
| ¹³C NMR | δ(C=O) | ~165 ppm | Ester carbonyl carbon |
| δ(Ar-C) | ~125-135 ppm | Aromatic carbons | |
| δ(O-CH₃) | ~52 ppm | Methyl ester carbon | |
| UV-Vis | λmax | ~240-290 nm | π → π* transitions |
DFT is an invaluable tool for exploring the mechanisms of chemical reactions by mapping the potential energy surface. liverpool.ac.uk This involves identifying reactants, products, intermediates, and, most importantly, transition states. For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), DFT can elucidate the step-by-step mechanism. researchgate.netnih.govmdpi.commdpi.com
The process typically involves:
Geometry Optimization: Calculating the lowest-energy structures for all species along the proposed reaction pathway.
Transition State (TS) Search: Locating the saddle point on the potential energy surface that connects reactants (or intermediates) to products. This TS structure represents the highest energy barrier for that reaction step. nih.gov
Frequency Calculation: Confirming the nature of the stationary points. A stable molecule will have all real vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. nih.gov
By calculating the energies of the reactants, transition states, and products, a complete energy profile for the reaction can be constructed. This allows for the determination of activation barriers (ΔE‡), which are critical for understanding reaction rates and selectivity. mdpi.com For aryl bromides, DFT studies often focus on key steps like oxidative addition to a metal catalyst, transmetalation, and reductive elimination. nih.govacs.orgnih.gov The electronic effects of the substituents on the aromatic ring are known to significantly influence the energetics of these steps. liverpool.ac.uk
Molecular Dynamics Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movement of atoms and molecules over time. mdpi.com This approach is essential for understanding conformational flexibility and intermolecular interactions in different environments. ucl.ac.uk
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. libretexts.org For this compound, the primary source of conformational flexibility is the rotation around the C(aryl)-C(ester) bond, which alters the dihedral angle between the plane of the aromatic ring and the plane of the ester group.
MD simulations can be used to:
Explore the potential energy surface related to this rotation in different environments (e.g., in a vacuum, in a specific solvent, or in the solid state).
Identify the most stable (lowest energy) conformers and any energy barriers between them. nih.gov
Simulate how the molecule's conformation fluctuates over time at a given temperature. In solution, the molecule will likely sample a range of conformations, while in the solid state, it is locked into a specific conformation dictated by crystal packing forces. mdpi.com
For substituted benzoates, the planarity between the ring and the ester group is often influenced by a balance between conjugative stabilization (favoring planarity) and steric hindrance from adjacent substituents (favoring non-planarity).
In the solid state, molecules arrange themselves into a crystal lattice in a way that maximizes stabilizing intermolecular interactions. MD simulations, often in conjunction with experimental data from X-ray crystallography, can help to understand these packing arrangements. researcher.life
For molecules like this compound, several types of non-covalent interactions are expected to govern the crystal packing:
π-π Stacking: Interactions between the aromatic rings of adjacent molecules. These can be face-to-face or offset (slipped-stack) arrangements. nih.govresearchgate.net
Halogen Bonding: An attractive interaction between the electrophilic region of a bromine atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as an oxygen atom.
Hydrogen Bonding: Weak C-H···O and C-H···Br hydrogen bonds can form between the aromatic or methyl protons and the ester oxygen or bromine atoms of neighboring molecules. nih.gov
Advanced Quantum Chemical Calculations
Computational chemistry provides profound insights into the electronic structure and properties of molecules, offering a lens to view characteristics that are often inaccessible through experimental means alone. For this compound, advanced quantum chemical calculations elucidate the intricate details of its bonding, electron density distribution, and potential for optical applications. These theoretical investigations are crucial for understanding how the interplay of the aromatic ring, the electron-withdrawing bromine atoms, and the methyl ester group dictates the molecule's behavior.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding
Natural Bond Orbital (NBO) analysis is a powerful method for translating the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis structure representation. q-chem.com This analysis focuses on interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the extent of electron delocalization and its stabilizing effect on the molecule.
For a molecule like this compound, NBO analysis reveals key bonding features. The primary Lewis structure consists of localized σ-bonds for the carbon framework, C-H, C-Br, C-O, and C=O bonds, as well as lone pairs (LP) on the oxygen and bromine atoms. However, the true electronic structure is enriched by delocalization effects, primarily through hyperconjugation. These interactions are evaluated using second-order perturbation theory, where the stabilization energy, E(2), is proportional to the strength of the donor-acceptor interaction. aimspress.com
Key interactions within the this compound structure would include:
π-system Delocalization: The delocalization of π-electrons within the benzene ring is the most significant contributor to the molecule's stability. This is seen in the strong interactions between the π(C-C) bonding orbitals and the corresponding π*(C-C) anti-bonding orbitals.
Lone Pair Delocalization: The lone pairs on the bromine and oxygen atoms can donate electron density into the anti-bonding orbitals of adjacent bonds. For instance, a significant interaction would be the donation from a bromine lone pair (LP_Br) into the π* orbitals of the aromatic ring (LP_Br → π*(C-C)). This interaction contributes to the electronic effect of the halogen substituents on the ring.
Ester Group Conjugation: The lone pairs of the ester oxygen atom (next to the methyl group) can delocalize into the C=O carbonyl bond, represented by the LP(O) → π*(C=O) interaction, which is characteristic of the resonance within an ester functional group.
These delocalization events lead to a charge transfer from the donor orbitals to the acceptor orbitals, resulting in a more stable molecular configuration. The calculated stabilization energies provide a quantitative measure of these intramolecular interactions.
Illustrative NBO Analysis Data for this compound This table presents expected values based on analyses of similar halogenated aromatic esters.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(C1-C2) | π(C3-C4) | ~18-22 | π → π (Aromatic Conjugation) |
| LP (Br5) | π(C3-C4) | ~2-4 | p → π (Halogen-Ring Hyperconjugation) |
| LP (O7) | π(C8=O9) | ~25-35 | p → π (Ester Resonance) |
| π(C8=O9) | π(C1-C6) | ~1-3 | π → π (Carbonyl-Ring Conjugation) |
Atoms in Molecule (AIM) Theory and Electron Localization Function (ELF) for Electron Density Distribution
While NBO analysis provides a chemical bonding picture based on orbital interactions, the Quantum Theory of Atoms in Molecules (AIM) and the Electron Localization Function (ELF) analyze the topology of the total electron density (ρ(r)) to describe bonding and electron distribution. nih.gov
Atoms in Molecule (AIM) Theory: AIM partitions the molecular space into distinct atomic basins based on the gradient vector field of the electron density. nih.gov The analysis focuses on critical points where this gradient is zero. For chemical bonding, the most important are the Bond Critical Points (BCPs) located on the path of maximum electron density between two bonded nuclei. The properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide insight into the nature of the interaction.
ρ(r): The value of the electron density at the BCP correlates with the bond order.
∇²ρ(r): The sign of the Laplacian indicates the nature of the bond. For covalent bonds, electron density is concentrated in the internuclear region, resulting in a negative Laplacian (∇²ρ(r) < 0). For closed-shell interactions (like ionic or van der Waals bonds), density is depleted, leading to a positive Laplacian (∇²ρ(r) > 0).
In this compound, AIM analysis would reveal BCPs for all covalent bonds (C-C, C-H, C-Br, C-O). The C-C bonds within the aromatic ring would show ρ(r) and ∇²ρ(r) values characteristic of intermediate single and double bonds, while the C-Br bonds would exhibit features indicating a polar covalent interaction.
Electron Localization Function (ELF): The ELF is a measure of the likelihood of finding an electron pair in a given region of space. wikipedia.org Its value ranges from 0 to 1, where high values (approaching 1) correspond to regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores. wikipedia.orgjussieu.fr ELF analysis provides a visual and quantitative map of these features, offering a "faithful visualization of VSEPR theory in action". wikipedia.org
For this compound, an ELF topological analysis would show distinct basins of localization corresponding to:
Core Basins: Surrounding the C, O, and Br nuclei.
Protonated (Valence) Basins: V(C, H) basins for the C-H bonds.
Polysynaptic Basins: Disynaptic basins V(C, C), V(C, Br), V(C, O) corresponding to the covalent bonds.
Monosynaptic Basins (Lone Pairs): V(Br) and V(O) basins corresponding to the lone pairs on the bromine and oxygen atoms. The integration of electron density within these basins would yield populations close to two electrons.
Illustrative AIM Topological Data at Bond Critical Points (BCPs) This table presents expected values based on analyses of similar halogenated aromatic esters.
| Bond | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Bond Type |
|---|---|---|---|
| C-C (aromatic) | ~0.28 - 0.32 | ~ -0.7 to -0.9 | Covalent (Shared) |
| C-Br | ~0.15 - 0.18 | ~ -0.2 to -0.3 | Polar Covalent |
| C=O | ~0.40 - 0.45 | ~ -0.1 to +0.1 | Polar Covalent (High π-character) |
| C-O | ~0.24 - 0.27 | ~ -0.6 to -0.8 | Polar Covalent |
Prediction of Optical and Non-Linear Optical (NLO) Properties
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the optical and non-linear optical (NLO) properties of molecules. These properties are governed by how the electron cloud of a molecule responds to an external electric field, such as that from light.
Non-Linear Optical (NLO) Properties: NLO materials are crucial for modern photonics and optoelectronics. nih.gov The primary NLO property of interest is the first hyperpolarizability (β), which governs second-harmonic generation (SHG), a process where two photons of a certain frequency are converted into one photon with double the frequency. A large β value is a prerequisite for a good NLO material. Molecules with significant NLO response typically possess a strong charge-transfer character, often achieved with electron-donating and electron-accepting groups connected by a π-conjugated system. jmcs.org.mx
For this compound, the bromine atoms and the methyl ester group act as electron-withdrawing groups, creating an asymmetric charge distribution across the π-system. Computational analysis can quantify the dipole moment (μ), polarizability (α), and, most importantly, the first hyperpolarizability (β) to assess its potential as an NLO material. jmcs.org.mx
Illustrative Calculated Optical and NLO Properties This table presents expected values based on analyses of similar substituted benzene derivatives.
| Property | Calculated Value (a.u.) | Description |
|---|---|---|
| Dipole Moment (μ) | ~1.5 - 2.5 D | Measures ground-state charge asymmetry. |
| Average Polarizability (α) | ~100 - 130 | Measures the linear response to an electric field. |
| First Hyperpolarizability (β_tot) | ~500 - 1500 | Measures the second-order NLO response. |
| λ_max (HOMO-LUMO transition) | ~280 - 310 nm | Predicted primary electronic absorption wavelength. |
Structure-Reactivity Correlations through Computational Methods
Computational chemistry provides a powerful framework for correlating a molecule's electronic structure with its chemical reactivity. By calculating a variety of molecular descriptors, it is possible to predict how a molecule like this compound will behave in chemical reactions. This approach is central to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.
Key descriptors derived from quantum chemical calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. nih.gov The energy of the HOMO (E_HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO (E_LUMO) relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov
Global Reactivity Descriptors: Based on FMO energies, several descriptors can be calculated to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Hardness, in particular, measures the resistance to change in electron distribution.
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. For this compound, the MEP would show negative potential around the carbonyl oxygen and positive potential near the aromatic hydrogens.
Atomic Charges: NBO or other population analyses provide partial atomic charges. These charges can indicate sites for electrostatic interactions and predict regioselectivity in reactions. For example, the carbon atom of the carbonyl group would carry a significant positive charge, marking it as a prime site for nucleophilic attack.
By calculating these descriptors, a detailed reactivity profile for this compound can be constructed. For instance, the low-lying LUMO, influenced by the electron-withdrawing substituents, would be distributed over the aromatic ring and carbonyl carbon, indicating these as the primary sites for accepting electrons in a reaction.
Illustrative Calculated Reactivity Descriptors This table presents expected values based on DFT calculations for similar molecules.
| Descriptor | Definition | Predicted Value | Interpretation for Reactivity |
|---|---|---|---|
| E_HOMO | Energy of Highest Occupied MO | ~ -7.0 to -7.5 eV | Indicates electron-donating ability (nucleophilicity). |
| E_LUMO | Energy of Lowest Unoccupied MO | ~ -1.5 to -2.0 eV | Indicates electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | ~ 5.0 to 6.0 eV | Correlates with chemical stability and low kinetic reactivity. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.5 to 3.0 eV | Measures resistance to charge transfer. |
Applications of Methyl 3,4 Dibromobenzoate in Advanced Organic Synthesis
Building Block for Complex Molecule Synthesis
The di-bromo functionality of Methyl 3,4-dibromobenzoate makes it a potential candidate for sequential or differential cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, which are fundamental in the construction of complex organic architectures.
Synthesis of Multi-Aryl Systems and Extended π-Systems
Theoretically, this compound could be employed as a foundational unit for constructing multi-aryl systems. Through controlled, site-selective palladium-catalyzed cross-coupling reactions, each C-Br bond could be functionalized sequentially to introduce different aryl groups, leading to the formation of complex, non-symmetrical bi-aryl or tri-aryl structures. These structures are core components of many functional materials and pharmaceutical compounds. Similarly, its use in reactions like the Sonogashira coupling could yield extended π-systems, which are crucial for developing organic electronic materials. Despite this potential, specific documented examples of this compound being used to synthesize multi-aryl or extended π-systems were not found in the reviewed literature.
Intermediate in the Total Synthesis of Other Complex Molecules
As a substituted aromatic compound, this compound could serve as an early-stage intermediate in the total synthesis of more complex molecules. The bromine and ester functionalities allow for a variety of chemical transformations to build molecular complexity. However, detailed search of scientific databases did not yield specific instances or published total synthesis routes where this compound is explicitly used as a key intermediate.
Precursor for Natural Product Derivatives (excluding biological activity)
The structural motif of this compound could potentially be elaborated to form the core of various natural product derivatives, such as certain types of isocoumarins or other phenolic compounds, after appropriate functional group interconversions. Nevertheless, the scientific literature reviewed does not provide specific examples of its direct application as a precursor for the synthesis of natural product derivatives.
Role in Material Science and Polymer Chemistry
In material science, di-halogenated aromatic compounds are often used as monomers or building blocks for functional polymers and materials due to their ability to undergo polymerization reactions.
Monomer or Intermediate in Polymerization Reactions
Dibromoarenes are common monomers in polycondensation reactions, such as Suzuki or Stille polymerization, to create conjugated polymers. These polymers are of significant interest for their electronic and optical properties. While the isomeric compound, methyl 3,5-dibromobenzoate, has been investigated in polymerization contexts, there is a lack of specific research detailing the use of this compound as a monomer or an intermediate in polymerization reactions in the available literature.
Synthesis of Functional Materials (e.g., Thermoelectric Materials)
The development of novel organic functional materials, including those with thermoelectric properties, often relies on the synthesis of specifically substituted aromatic building blocks. The structure of this compound suggests it could be a candidate for creating materials with tailored electronic properties. However, a review of the literature did not identify studies where this compound was utilized in the synthesis of functional materials like thermoelectric materials.
Applications in Reticular Chemistry and Framework Construction
While direct applications of this compound as a primary building block in reticular chemistry are not extensively documented, its structure presents significant potential for the synthesis of tailored organic linkers for framework materials like Metal-Organic Frameworks (MOFs). The strategic placement of the bromine atoms allows for post-synthetic modifications or for its conversion into multitopic linkers, which are fundamental to the construction of porous crystalline solids.
A plausible, albeit not directly reported, application involves the transformation of this compound into a tricarboxylic acid linker, a common component in the synthesis of robust and porous MOFs. For instance, the conversion of the dibromo-functionality to carboxylic acid groups via methodologies such as monolithium-bromine exchange followed by carboxylation, and subsequent hydrolysis of the methyl ester, would yield 1,2,4-benzenetricarboxylic acid (trimellitic acid). This tricarboxylic acid is a known linker in the synthesis of various MOFs, including the well-studied UiO-66 series. researchgate.net The resulting frameworks often exhibit high surface areas and tunable pore sizes, making them suitable for applications in gas storage and separation. nih.gov
The hypothetical conversion of this compound to a known MOF linker is outlined in the table below.
Table 1: Hypothetical Transformation of this compound to a MOF Linker
| Starting Material | Reagents and Conditions | Product | Application of Product |
|---|---|---|---|
| This compound | 1. n-BuLi, THF, -78 °C; 2. CO2; 3. H3O+; 4. NaOH (aq), Heat | 1,2,4-Benzenetricarboxylic acid | Linker for MOF synthesis (e.g., UiO-66-CO2H) researchgate.net |
This indirect approach highlights the potential of this compound as a versatile precursor in the design and synthesis of advanced porous materials, even if its direct incorporation into frameworks is not yet established.
Precursor for Specialized Reagents and Ligands
This compound serves as a valuable starting material for the synthesis of more complex molecules that find use as specialized reagents and ligands in various chemical transformations. The presence of two bromine atoms offers multiple reaction sites for the introduction of new functional groups, leading to the creation of molecules with tailored electronic and steric properties.
Synthesis of Organometallic Ligands
The carbon-bromine bonds in this compound are amenable to a variety of cross-coupling reactions, making it an attractive precursor for the synthesis of organometallic ligands. Phosphine (B1218219) ligands, in particular, are a cornerstone of homogeneous catalysis, and their electronic and steric properties can be finely tuned by the substituents on the phosphorus atom and the aromatic backbone.
A common method for the synthesis of arylphosphine ligands is the palladium-catalyzed phosphination of aryl halides. While specific examples utilizing this compound are not prevalent in the literature, a plausible synthetic route can be envisioned based on established methodologies. For instance, a double palladium-catalyzed cross-coupling reaction with a secondary phosphine, such as diphenylphosphine, would yield a bidentate phosphine ligand. The reaction would likely proceed in a stepwise manner, allowing for the potential isolation of the mono-substituted product under controlled conditions.
Table 2: Plausible Synthesis of a Bidentate Phosphine Ligand
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
|---|---|---|---|
| This compound | Diphenylphosphine | Pd(OAc)2, Xantphos, Base (e.g., K2CO3) | Methyl 3,4-bis(diphenylphosphino)benzoate |
Such a ligand, featuring two phosphine moieties on a rigid aromatic scaffold, could find applications in coordinating with transition metals to form catalysts for a variety of cross-coupling reactions. The ester functionality could also be further modified to modulate the ligand's properties or to attach it to a solid support.
Development of Benzyne (B1209423) Precursors
The 1,2-dihalo substitution pattern of this compound makes it an ideal precursor for the generation of a highly reactive intermediate known as a benzyne (or aryne). Benzynes are short-lived, neutral species containing a formal triple bond within an aromatic ring, rendering them potent electrophiles and dienophiles for use in organic synthesis.
The generation of the benzyne from this compound can be typically achieved by treatment with a strong base, such as sodium amide (NaNH2) or an organolithium reagent like n-butyllithium. The base abstracts a proton ortho to one of the bromine atoms, followed by the elimination of lithium bromide to form the benzyne intermediate.
Once generated, this reactive species can be trapped in situ by a variety of nucleophiles and dienes. For example, in the presence of furan, the benzyne undergoes a [4+2] cycloaddition (Diels-Alder reaction) to afford a bicyclic adduct. This reaction provides a powerful method for the construction of complex polycyclic aromatic systems. researchgate.netsemanticscholar.org
Table 3: Generation and Trapping of Benzyne from this compound
| Precursor | Reagents for Generation | Trapping Agent | Product of Trapping |
|---|---|---|---|
| This compound | n-BuLi, THF, -78 °C | Furan | Methyl 5,8-epoxy-5,8-dihydronaphthalene-2-carboxylate |
The ability to generate a functionalized benzyne from this compound opens up avenues for the synthesis of a wide array of complex organic molecules, demonstrating its utility as a precursor for these valuable synthetic intermediates. dntb.gov.ua
Analytical Methodologies for Research and Purity Assessment
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation and quantification of individual components within a mixture. For Methyl 3,4-dibromobenzoate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase (column), mobile phase, and detector to achieve optimal separation and sensitivity. For aromatic compounds such as this, reversed-phase chromatography using a C18 column is a common starting point.
Method validation is a critical process to ensure that the analytical method is suitable for its intended purpose. This involves a series of experiments to evaluate parameters such as specificity, linearity, accuracy, precision, and robustness.
Specificity is the ability of the method to accurately measure the analyte in the presence of other components, such as impurities or degradation products. This is often demonstrated by analyzing stressed samples (e.g., exposed to acid, base, heat, or light) to ensure that the main peak is free from co-eluting peaks.
Linearity is established by analyzing a series of solutions of known concentrations and demonstrating a linear relationship between the concentration and the detector response.
Accuracy refers to the closeness of the measured value to the true value and is typically assessed by recovery studies on spiked samples.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.
Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A typical HPLC method for this compound might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection at a wavelength where the compound exhibits maximum absorbance.
Interactive Data Table: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Purpose |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a non-polar stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | Elutes the compound from the column. The ratio can be adjusted for optimal resolution. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the retention time of the analyte. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the absorbance of the eluent at a specific wavelength to detect and quantify the compound. |
| Wavelength | Determined by UV scan (e.g., ~240 nm) | The wavelength of maximum absorbance for this compound to ensure highest sensitivity. |
| Injection Volume | 10 µL | The amount of sample introduced into the HPLC system. |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |
Gas Chromatography (GC) for Volatile Components Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly useful for assessing the presence of volatile impurities or residual solvents in a sample of this compound.
In GC, the sample is injected into a heated inlet, where it is vaporized and swept by a carrier gas (such as helium or nitrogen) onto a capillary column. The components of the mixture are separated based on their boiling points and their interactions with the stationary phase coated on the inside of the column. A detector at the end of the column measures the quantity of each component as it elutes.
The development of a GC method would involve selecting an appropriate column (e.g., a non-polar or medium-polarity column), optimizing the temperature program of the oven, and choosing a suitable detector, such as a Flame Ionization Detector (FID), which is sensitive to organic compounds.
Mass Spectrometry for Purity and Impurity Profiling
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an exceptionally powerful tool for confirming the identity of this compound and for identifying and characterizing impurities. When coupled with a chromatographic technique like GC (GC-MS) or HPLC (LC-MS), it provides both separation and identification capabilities.
In a typical mass spectrometry experiment, the sample is ionized, and the resulting ions are separated according to their mass-to-charge ratio by an analyzer. A detector then records the abundance of each ion. The resulting mass spectrum shows a unique fragmentation pattern for a given compound, which can be used as a chemical fingerprint for identification.
For impurity profiling, MS can detect and help identify unknown peaks that may be present in the chromatogram. The mass spectrum of an impurity can provide valuable information about its molecular weight and structure, aiding in its identification. This is crucial for understanding the reaction byproducts and degradation products that may be present in a sample of this compound.
Spectroscopic Methods for Quantitative Analysis in Research Samples
Spectroscopic methods, particularly UV-Visible spectrophotometry, can be employed for the quantitative analysis of this compound in research samples. This technique is based on the principle that a compound absorbs light at specific wavelengths.
To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. This method is often simpler and faster than chromatography but may be less specific if interfering substances that absorb at the same wavelength are present.
Thermal Analysis Techniques for Compound Stability Studies (e.g., TGA)
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. Thermogravimetric Analysis (TGA) is a particularly useful technique for assessing the thermal stability of a compound like this compound.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information about the decomposition temperature of the compound, which is a critical parameter for understanding its stability under thermal stress. This information is valuable for determining appropriate storage and handling conditions and for predicting the compound's behavior in reactions conducted at elevated temperatures.
Interactive Data Table: Overview of Analytical Techniques for this compound
| Analytical Technique | Primary Application | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Retention time, peak area (for quantification), separation of non-volatile impurities. |
| Gas Chromatography (GC) | Analysis of volatile components | Retention time, peak area, detection of residual solvents and volatile impurities. |
| Mass Spectrometry (MS) | Compound identification and impurity profiling | Molecular weight, fragmentation pattern, structural information of the compound and its impurities. |
| UV-Visible Spectrophotometry | Quantitative analysis | Absorbance at a specific wavelength, allowing for concentration determination. |
| Thermogravimetric Analysis (TGA) | Thermal stability studies | Decomposition temperature, mass loss as a function of temperature. |
Future Research Directions and Unexplored Avenues for Methyl 3,4 Dibromobenzoate
Novel Synthetic Strategies and Methodological Advancements
While the traditional synthesis of Methyl 3,4-dibromobenzoate likely involves the esterification of 3,4-dibromobenzoic acid, modern synthetic methodologies offer avenues for more efficient and sustainable production. Future research could explore the application of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and potentially improve yields. mdpi.comresearchgate.netijsdr.org The use of solid acid catalysts, such as modified montmorillonite K10, could also be investigated to develop a solvent-free and environmentally friendly esterification protocol. epa.govijstr.org
Furthermore, the implementation of continuous flow chemistry presents an opportunity for the scalable and highly controlled synthesis of this compound. researchgate.netoup.com Flow reactors can offer precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher purity and more consistent product quality. researchgate.net
| Synthetic Method | Potential Advantages | Key Parameters to Investigate |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. ijsdr.org | Microwave power, temperature, reaction time, catalyst choice. |
| Solid Acid Catalysis | Solvent-free conditions, catalyst recyclability, environmental benefits. epa.gov | Catalyst type and loading, temperature, reaction time. |
| Continuous Flow Chemistry | Scalability, precise process control, enhanced safety, high purity. oup.com | Flow rate, reactor temperature, residence time, catalyst packing. |
Expanding Reactivity and Catalytic Transformations
The two bromine atoms on the aromatic ring of this compound make it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, opening up a vast chemical space for the synthesis of more complex molecules. The differential reactivity of the bromine atoms at the 3- and 4-positions could potentially be exploited for selective mono- or di-functionalization.
Future research should focus on systematically exploring the utility of this compound in key cross-coupling reactions:
Suzuki-Miyaura Coupling: Reaction with various boronic acids would lead to the formation of biaryl compounds, which are important structural motifs in many pharmaceuticals and materials. mdpi.com
Heck Reaction: Coupling with alkenes would provide access to substituted styrenes and other vinylarenes, which are valuable building blocks in polymer and materials science.
Sonogashira Coupling: Reaction with terminal alkynes would yield arylalkynes, which are precursors to conjugated polymers and have applications in organic electronics.
Buchwald-Hartwig Amination: This reaction would enable the introduction of nitrogen-containing functional groups, leading to the synthesis of a wide range of substituted anilines and their derivatives.
Detailed studies are needed to determine the optimal reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, to achieve high yields and selectivity for these transformations.
| Catalytic Reaction | Potential Products | Potential Applications |
| Suzuki-Miyaura Coupling | Biaryl compounds | Pharmaceuticals, organic materials |
| Heck Reaction | Substituted styrenes, vinylarenes | Polymers, materials science |
| Sonogashira Coupling | Arylalkynes | Conjugated polymers, organic electronics |
| Buchwald-Hartwig Amination | Substituted anilines | Pharmaceuticals, fine chemicals |
Advanced Materials Science Applications and Device Integration
The rigid, dibrominated aromatic structure of this compound makes it a promising, yet unexplored, building block for advanced materials. Its bifunctionality allows for its potential use as a monomer in the synthesis of novel polymers with tailored properties.
One significant area of future research is the use of this compound in the synthesis of conductive polymers . Through palladium-catalyzed polymerization reactions, such as Suzuki or Stille coupling, it could be incorporated into poly(p-phenylene) (PPP) or poly(p-phenylenevinylene) (PPV) type structures. The bromine atoms would serve as handles for polymerization, and the resulting polymers could exhibit interesting electronic and optical properties for applications in organic electronics.
Furthermore, the potential of this compound and its derivatives in the field of Organic Light-Emitting Diodes (OLEDs) should be investigated. The core aromatic structure could be functionalized through the cross-coupling reactions mentioned above to create novel host or emissive materials for OLED devices. The introduction of specific chromophores could lead to materials with tunable emission colors and improved device performance.
Deeper Theoretical Insights and Predictive Modeling
Computational chemistry can provide valuable insights into the structure, properties, and reactivity of this compound, guiding future experimental work. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbital energies (HOMO and LUMO), and electrostatic potential of the molecule. nih.govbiointerfaceresearch.com This information can help in predicting its reactivity in various chemical reactions and its potential as a component in electronic materials.
Theoretical studies on the different isomers of dibromobenzoic acid esters can elucidate the influence of the bromine substitution pattern on the molecule's properties. researchgate.netdntb.gov.ua For example, comparing the calculated properties of this compound with its 3,5- and 2,5-isomers could reveal important structure-property relationships.
Predictive modeling can also be used to simulate the behavior of polymers derived from this compound, providing insights into their conformational preferences, electronic band structures, and charge transport properties.
| Theoretical Method | Predicted Properties | Potential Impact on Research |
| Density Functional Theory (DFT) | Electronic structure, HOMO/LUMO energies, electrostatic potential, reactivity indices. | Guide synthetic strategies and predict reactivity in cross-coupling reactions. |
| Comparative Isomer Studies | Influence of bromine position on molecular properties. | Understand structure-property relationships for rational design of new materials. |
| Polymer Modeling | Conformational preferences, electronic band structure, charge transport properties. | Predict the performance of novel polymers in electronic devices. |
Exploration of Intermolecular Interactions and Self-Assembly in Novel Crystal Structures
The presence of two bromine atoms and a polar ester group in this compound suggests the potential for a rich variety of intermolecular interactions that can direct its self-assembly into well-defined crystal structures. Future research should focus on obtaining high-quality single crystals of this compound to elucidate its crystal packing through X-ray diffraction analysis.
Based on studies of related dibrominated aromatic compounds, several key intermolecular interactions are anticipated to play a crucial role in the crystal packing of this compound:
Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with the oxygen atoms of the carbonyl group or other bromine atoms as halogen bond acceptors. acs.orgresearchgate.netsemanticscholar.org The directionality and strength of these interactions are key factors in determining the supramolecular architecture. semanticscholar.org
C-H···O and C-H···Br Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and methyl protons as donors and the carbonyl oxygen and bromine atoms as acceptors are also expected to contribute to the stability of the crystal lattice. nih.gov
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal structure.
Understanding these intermolecular forces is crucial for crystal engineering, where the goal is to design and synthesize materials with specific crystal structures and, consequently, desired physical properties. The ability of this compound to form predictable supramolecular assemblies could be exploited in the design of novel functional materials. mdpi.comnih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3,4-dibromobenzoate, and how can reaction conditions be optimized to minimize byproducts?
- Methodology : Direct bromination of methyl benzoate derivatives using bromine in acetic acid under controlled temperatures (e.g., 273–278 K for regioselectivity). Reaction monitoring via TLC or HPLC is critical to avoid over-bromination. Purification via recrystallization (methanol/water mixtures) yields >95% purity, as demonstrated in analogous dibromobenzoate syntheses .
- Key Parameters :
| Step | Conditions | Yield |
|---|---|---|
| Bromination | Bromine in acetic acid, 273–278 K, 4 hrs | ~90% |
| Crystallization | Slow evaporation from methanol | 93% (reported for 3,5-dibromo analog) |
Q. How should this compound be stored to ensure stability, and what safety protocols are essential during handling?
- Storage : Store as a powder at -25°C to -15°C (3-year stability) or in solvent solutions at -85°C to -65°C (2-year stability), based on protocols for structurally similar esters .
- Safety : Use fume hoods, nitrile gloves, and eye protection. Follow hazard codes H315/H319/H335 (skin/eye irritation, respiratory sensitization) and emergency rinsing procedures .
Q. Which analytical methods are most effective for assessing the purity of this compound?
- Purity Assessment :
- HPLC/GC : Detect impurities <2% (e.g., mono-brominated intermediates) using C18 columns and acetonitrile/water gradients .
- NMR : Confirm regioselectivity (3,4-substitution) via NMR coupling patterns and NMR aromatic carbon shifts .
Advanced Research Questions
Q. How can X-ray crystallography and computational modeling resolve discrepancies in the reported crystal structures of dibromobenzoate derivatives?
- Structural Analysis : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) identifies intermolecular interactions (C–H⋯O) and validates substituent positions. Compare with density functional theory (DFT)-optimized geometries to address lattice packing contradictions, as done for 3,5-dibromo analogs .
Q. What experimental strategies can elucidate the impact of bromine substituent positions (3,4 vs. 3,5) on reactivity in cross-coupling reactions?
- Methodology :
Perform Suzuki-Miyaura couplings with phenylboronic acid under Pd catalysis.
Compare reaction rates and yields using NMR kinetics.
Analyze steric/electronic effects via Hammett plots or DFT calculations.
- Data Interpretation : Meta-substituted bromines (3,5) may hinder coupling efficiency vs. ortho/para (3,4) due to steric bulk, as observed in triazine-based benzoate studies .
Q. How can researchers design biological activity assays for this compound, given its structural similarity to apoptosis-modulating esters?
- Experimental Design :
- Target Pathways : Screen for Nrf2/Keap1 modulation (oxidative stress) or caspase-3 activation (apoptosis) using HEK293 or HeLa cells.
- Dosage : Test 10–100 μM ranges, referencing methyl dihydroxybenzoate analogs with IC values <50 μM in apoptosis assays .
Q. What mechanistic insights explain byproduct formation during the synthesis of this compound, and how can these be mitigated?
- Byproduct Analysis :
- Common byproducts: Mono-brominated derivatives or diacetylated amines (if using acetylation steps).
- Mitigation: Optimize bromine stoichiometry (1:2 molar ratio for di-substitution) and use scavengers (e.g., NaSO) to quench excess Br .
Q. How should researchers address contradictions in physicochemical data (e.g., solubility, melting points) between this compound and its 3,5-dibromo isomer?
- Data Reconciliation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
